molecular formula C25H30ClN7O3S B564824 N-Boc-N-deshydroxyethyl Dasatinib CAS No. 1159977-13-5

N-Boc-N-deshydroxyethyl Dasatinib

Cat. No.: B564824
CAS No.: 1159977-13-5
M. Wt: 544.071
InChI Key: CJIZAWDYZXXVSM-UHFFFAOYSA-N
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Description

N-Boc-N-deshydroxyethyl Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used in the treatment of certain types of leukemia. . It is primarily used in research settings to study the pharmacological properties and potential therapeutic applications of Dasatinib derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-deshydroxyethyl Dasatinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring, the attachment of the pyrimidine moiety, and the final coupling with the piperazine derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-deshydroxyethyl Dasatinib can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-Boc-N-deshydroxyethyl Dasatinib involves the inhibition of tyrosine kinases, similar to Dasatinib. It targets specific kinases involved in cell signaling pathways, leading to the suppression of abnormal cell proliferation and survival. The compound affects pathways such as the Src family kinases and the PI3K/PTEN/Akt pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other Dasatinib derivatives. These modifications can affect its binding affinity, selectivity, and overall biological activity .

Properties

IUPAC Name

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIZAWDYZXXVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675710
Record name tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-13-5
Record name tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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